1-(Benzyloxy)-2-(chloromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

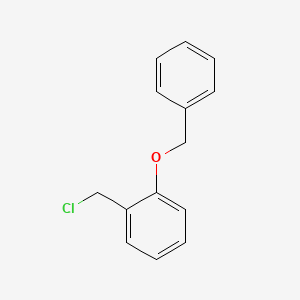

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXBUAZOPRAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340316 | |

| Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23915-08-4 | |

| Record name | 1-(Benzyloxy)-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-2-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-2-(chloromethyl)benzene is a versatile bifunctional aromatic compound utilized as a key intermediate in organic synthesis. Its structure, featuring both a benzyl ether and a reactive chloromethyl group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of fine chemicals, pharmaceutical agents, and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental methodologies and mechanistic understanding.

Chemical Properties and Identification

This compound is a white to off-white crystalline powder with a distinct aromatic odor.[1] It is stable under normal storage conditions but reacts with strong oxidizing agents.[1] While slightly soluble in water, it exhibits good solubility in organic solvents such as ethanol and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO | [1][2] |

| Molecular Weight | 232.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 48-50 °C | [1] |

| Density | 1.18 g/cm³ | [1] |

| CAS Number | 4406-36-4 | [1] |

| Purity | ≥98% (Industrial Grade) | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

| Shelf Life | 2 years (under recommended storage) | [1] |

Table 2: Spectroscopic and Identification Data

| Parameter | Description |

| IUPAC Name | This compound |

| Synonyms | Benzyl 2-(chloromethyl)phenyl ether |

| EINECS No | 224-640-1 |

| HS Code | 29094980 |

Synthesis of this compound

The primary synthetic route to this compound is through the Williamson ether synthesis, a well-established method for forming ethers from an organohalide and an alcohol.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-(chloromethyl)phenol and benzyl bromide.

Materials:

-

2-(Chloromethyl)phenol

-

Benzyl bromide

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)phenol in anhydrous DMF.

-

To this solution, add a slight molar excess of a base, such as sodium hydride or potassium carbonate, portion-wise at 0 °C to deprotonate the phenol.

-

After the addition of the base is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add a slight molar excess of benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram 1: Williamson Ether Synthesis for this compound.

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.

Nucleophilic Substitution Reactions

The benzylic chloride is readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

General Workflow for Nucleophilic Substitution:

Diagram 2: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-(Azidomethyl)-2-(benzyloxy)benzene

This protocol details the reaction of this compound with sodium azide, a common precursor for the synthesis of amines via reduction or for use in click chemistry.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add a molar excess (typically 1.5-2 equivalents) of sodium azide to the solution.

-

Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC).

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product, which can be used in subsequent steps without further purification.

Synthesis of Isoindolinones

This compound can be utilized in the synthesis of isoindolinones, which are structural motifs found in various biologically active compounds. The reaction typically involves a cascade process with ortho-carbonyl-substituted benzonitriles.[3][4]

Reaction Scheme for Isoindolinone Synthesis:

Diagram 3: Simplified reaction scheme for isoindolinone synthesis.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of pharmaceuticals and other high-value chemical entities. The methodologies and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound Industrial Grade Chemical - Best Price [jigspharma.com]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. iris.unisa.it [iris.unisa.it]

- 4. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to 1-(benzyloxy)-2-(chloromethyl)benzene

Introduction

1-(benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that serves as a crucial intermediate in various synthetic applications. Structurally, it features a benzene ring substituted with a benzyloxy group and a chloromethyl group in an ortho arrangement. This unique combination of functional groups—a reactive chloromethyl moiety and a stable benzyl ether—makes it a versatile building block in chemical research, particularly in the synthesis of fine chemicals and as a precursor for pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a distinct aromatic odor.[1] It is stable under normal ambient conditions, though it exhibits reactivity towards strong oxidizing agents.[1] Its solubility profile, being slightly soluble in water but readily soluble in common organic solvents like ethanol and acetone, is characteristic of many benzyl-ether compounds.[1]

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 4406-36-4 | [1] |

| Molecular Formula | C₁₄H₁₃ClO | [1][2][3] |

| Molecular Weight | 232.71 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 48-50 °C | [1] |

| Density | 1.18 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

| Purity | ≥98% (Industrial Grade) | [1] |

| Shelf Life | 2 years (under recommended storage conditions) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from a readily available precursor such as 2-methylphenol (o-cresol). The general workflow involves the protection of the phenolic hydroxyl group via benzylation, followed by the chlorination of the adjacent methyl group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Benzylation and Chlorination

This protocol is a representative procedure adapted from standard organic chemistry methods for etherification and radical halogenation.

Step 1: Synthesis of 2-(Benzyloxy)toluene

-

To a solution of 2-methylphenol (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(benzyloxy)toluene.

Step 2: Synthesis of this compound

-

Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).

-

Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).

-

Reflux the mixture under inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Chemical Reactivity and Applications

The primary site of reactivity in this compound is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (Sₙ2 type).[4] This reactivity allows for the facile introduction of a wide range of functional groups, making it an invaluable precursor in multi-step syntheses.

Caption: Reactivity of the chloromethyl group in nucleophilic substitutions.

Application in Drug Development

As a versatile synthetic intermediate, this compound is used in the construction of more complex molecular architectures.[1][4] While specific biological activities for this compound itself are not widely reported, structurally related benzyloxy and chloromethyl compounds are investigated for various pharmacological properties. For instance, derivatives have been explored for anticancer and anti-HIV potential, suggesting that the core scaffold can be elaborated to design novel therapeutic agents.[5]

Experimental Protocol: General Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a generic nucleophile.

-

Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a toxic compound and should be handled with appropriate safety precautions.[1] Similar chloro-substituted aromatic compounds are known irritants and lachrymators.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][7]

-

Inhalation/Contact : Avoid breathing dust, vapors, or mist.[6] In case of inhalation, move to fresh air.[7] In case of skin or eye contact, flush immediately and thoroughly with water.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, open flames, and incompatible materials such as strong oxidizing agents, bases, and metals.[6]

-

Fire Hazards : The compound is combustible and may release toxic and irritating gases, such as carbon monoxide, carbon dioxide, and hydrogen chloride gas, upon thermal decomposition.[6][8]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the sewer system.[6][9]

References

- 1. This compound Industrial Grade Chemical - Best Price [jigspharma.com]

- 2. 1-(Benzyloxy)-2-(chloromethyl) benzene 95.00% | CAS: 23915-08-4 | AChemBlock [achemblock.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. 1-Benzyl-2-(chloromethyl)benzene|CAS 7510-28-3 [benchchem.com]

- 5. 1-(Benzyloxy)-3-(chloromethyl)benzene | 24033-03-2 | Benchchem [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals

Introduction: 2-Benzyloxybenzyl chloride is a key organic intermediate, valued in the realms of synthetic chemistry and pharmacology for its role as a versatile building block. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development. Its utility stems from the reactive benzyl chloride moiety, which allows for the introduction of a benzyloxybenzyl group into a wide array of molecular scaffolds.

Core Quantitative Data

A summary of the key quantitative and qualitative data for 2-benzyloxybenzyl chloride is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 836-42-0 | |

| Molecular Formula | C₁₄H₁₃ClO | |

| Molecular Weight | 232.71 g/mol | |

| Appearance | Solid | |

| Melting Point | 77-79 °C | |

| Linear Formula | C₆H₅CH₂OC₆H₄CH₂Cl | |

| EC Number | 212-648-3 | |

| Beilstein/REAXYS Number | 882526 |

Synthesis and Experimental Protocols

The synthesis of 2-benzyloxybenzyl chloride is typically achieved through the chlorination of 2-benzyloxybenzyl alcohol. The following protocol is a representative method that can be adapted for this transformation.

Objective: To synthesize 2-benzyloxybenzyl chloride from 2-benzyloxybenzyl alcohol.

Materials:

-

2-Benzyloxybenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (e.g., a few drops).

-

Addition of Thionyl Chloride: Cool the solution in an ice bath to 0 °C. Add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate to quench the excess thionyl chloride.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-benzyloxybenzyl chloride.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

A variety of chlorinating agents can be employed for the conversion of benzylic alcohols to their corresponding chlorides, including combinations like 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which proceed under neutral conditions.[1][2][3]

Applications in Drug Development and Medicinal Chemistry

Benzyl chlorides are a cornerstone in the synthesis of a multitude of pharmaceutical compounds.[4] Their high reactivity allows for the facile introduction of the benzyl group, a common structural motif in many biologically active molecules.[5] 2-Benzyloxybenzyl chloride serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

The mechanism of action for its utility in synthesis is its behavior as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols.[6] This reactivity is fundamental to its application in constructing the carbon skeleton of drug candidates.

While specific signaling pathways directly modulated by 2-benzyloxybenzyl chloride are not extensively documented, its importance lies in its role as a precursor. For instance, the related compound 4-(benzyloxy)benzyl chloride is utilized in the synthesis of 4-aryl-3,4-dihydropyrimidines (DHPMs), a class of compounds known to exhibit a wide range of biological activities. It is therefore anticipated that the therapeutic effects of compounds derived from 2-benzyloxybenzyl chloride would be dictated by the final molecular structure and its interaction with specific biological targets. Its application is prevalent in the development of novel compounds where the benzyloxybenzyl moiety is a key pharmacophoric element.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 2-benzyloxybenzyl chloride, starting from the readily available precursors, salicylaldehyde and benzyl bromide, to form the intermediate 2-benzyloxybenzaldehyde, which is then reduced and subsequently chlorinated.

Caption: Synthetic pathway for 2-benzyloxybenzyl chloride.

References

- 1. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 2. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Benzyl chloride: Synthesis, application and safety_Chemicalbook [chemicalbook.com]

- 6. alpha-Methyl-2-(benzyloxy)benzyl chloride | 134940-25-3 | Benchchem [benchchem.com]

Mass Spectrometry of 2-Benzyloxybenzyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-benzyloxybenzyl chloride. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide presents a detailed, predictive analysis based on established principles of mass spectrometry and the fragmentation patterns of structurally related molecules. This document is intended to serve as a valuable resource for researchers in method development, impurity profiling, and structural elucidation.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of 2-benzyloxybenzyl chloride is predicted to be characterized by several key fragmentation pathways, driven by the lability of the benzylic chloride and the ether linkage under electron ionization (EI) conditions. The molecular ion peak is expected to be of low to moderate abundance due to the facile fragmentation of the molecule.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and relative abundances. These predictions are based on the known fragmentation patterns of benzyl chlorides and benzyl ethers.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 232/234 | [C₁₄H₁₃ClO]⁺ | Molecular Ion | Low |

| 197 | [C₁₄H₁₃O]⁺ | Loss of Cl | Moderate |

| 107 | [C₇H₇O]⁺ | Benzyloxy cation | Moderate to High |

| 91 | [C₇H₇]⁺ | Tropylium ion | High (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |

Proposed Fragmentation Pathways

Under electron ionization, 2-benzyloxybenzyl chloride is expected to undergo several primary fragmentation reactions. The most significant of these are alpha-cleavage at the benzylic chloride position and cleavage of the ether bond.

Pathway A: Alpha-Cleavage of the Benzyl Chloride

The initial ionization of the molecule can lead to the facile loss of a chlorine radical, a common fragmentation pathway for benzyl chlorides. This results in the formation of a stable benzylic carbocation.

Caption: Alpha-cleavage of the molecular ion.

Pathway B: Ether Bond Cleavage

Cleavage of the C-O ether bond is another prominent fragmentation pathway. This can occur in two ways, leading to the formation of either a benzyloxy cation or a 2-chlorobenzyl cation. However, the formation of the highly stable tropylium ion is a dominant subsequent fragmentation.

Caption: Fragmentation pathways involving ether bond cleavage.

Experimental Protocol: GC-MS Analysis

While a specific, validated method for 2-benzyloxybenzyl chloride is not publicly available, the following protocol outlines a general approach for the analysis of this and similar semi-volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 2-benzyloxybenzyl chloride (if a standard is available) in a suitable solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (for matrix samples): For samples in a complex matrix (e.g., reaction mixtures, biological samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Data Analysis

-

Identification: The identification of 2-benzyloxybenzyl chloride will be based on the retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern.

-

Quantification: If a calibration curve is prepared, the concentration of the analyte in unknown samples can be determined by integrating the peak area of a characteristic ion (e.g., m/z 91 or 197) and comparing it to the calibration curve.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the mass spectrometric analysis of 2-benzyloxybenzyl chloride.

Caption: General workflow for GC-MS analysis.

Disclaimer: The information provided in this guide regarding the mass spectrum and fragmentation of 2-benzyloxybenzyl chloride is predictive and based on theoretical principles. Actual experimental results may vary. This guide should be used as a starting point for method development and data interpretation.

The Dual Reactivity of Benzylic Chlorides: A Technical Guide for Drug Development Professionals

An In-depth Exploration of SN1 and SN2 Pathways, Influencing Factors, and Synthetic Applications

The benzylic chloride functional group is a cornerstone in modern organic synthesis, particularly within the realm of pharmaceutical and fine chemical development. Its heightened reactivity, stemming from the adjacent aromatic ring, allows for a diverse range of chemical transformations crucial for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the reactivity of benzylic chlorides, with a focus on the mechanistic dichotomy between SN1 and SN2 reactions, the factors governing this selectivity, and practical applications in drug development.

The Mechanistic Crossroads: SN1 vs. SN2 Reactivity

Benzylic chlorides exhibit a unique ability to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways.[3] This dual reactivity is a direct consequence of the electronic influence of the neighboring benzene ring, which can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction.

The operative mechanism is highly dependent on the specific reaction conditions, including the structure of the benzylic chloride, the nature of the nucleophile, the solvent, and the temperature.[3][4]

The SN1 Pathway: Stabilization of the Benzylic Carbocation

In the presence of a polar protic solvent and a weak nucleophile, benzylic chlorides readily undergo SN1 reactions. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation. This exceptional stability arises from the delocalization of the positive charge across the aromatic ring.

// Nodes start [label="Benzylic Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; ts1 [label="Transition State 1\n(Carbocation Formation)", shape=plaintext, fontcolor="#202124"]; intermediate [label="Benzylic Carbocation\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; ts2 [label="Transition State 2\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#202124"]; product [label="Substitution Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> ts1 [label="Slow (Rate-determining)", color="#EA4335"]; ts1 -> intermediate [label="Loss of Cl⁻", color="#EA4335"]; intermediate -> ts2 [label="Fast", color="#34A853"]; nucleophile -> ts2 [style=dashed, arrowhead=none, color="#4285F4"]; ts2 -> product [label="Nucleophilic Attack", color="#34A853"]; } dot Figure 1: SN1 reaction pathway for a benzylic chloride.

The SN2 Pathway: A Favorable Transition State

With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. The π-system of the benzene ring stabilizes the transition state by overlapping with the p-orbitals of the incoming nucleophile and the leaving group. This delocalization of electron density lowers the activation energy of the reaction.

// Nodes reactants [label="Benzylic Chloride + Nucleophile (Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="Pentacoordinate\nTransition State", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substitution Product + Cl⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> ts [label="Concerted Step", color="#4285F4"]; ts -> product [color="#4285F4"]; } dot Figure 2: SN2 reaction pathway for a benzylic chloride.

Factors Influencing the Reaction Mechanism

The choice between the SN1 and SN2 pathway is a delicate balance of several interconnected factors. A summary of these influencing factors is presented in the table below.

| Factor | Favors SN1 | Favors SN2 | Rationale |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the benzylic carbon disfavors the backside attack required for SN2. More substituted carbocations in SN1 are more stable. |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, I⁻, RS⁻) | Strong nucleophiles are more likely to attack the substrate directly in a bimolecular fashion, rather than waiting for carbocation formation. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF, DMSO) | Polar protic solvents stabilize the carbocation and the leaving group through hydrogen bonding, favoring SN1. Polar aprotic solvents solvate the cation but not the anion, increasing the effective nucleophilicity of the anion for SN2. |

| Leaving Group | Good (e.g., I > Br > Cl) | Good (e.g., I > Br > Cl) | A better leaving group accelerates both SN1 and SN2 reactions. |

| Temperature | Higher temperatures can favor SN1 | Lower temperatures can favor SN2 | Higher temperatures provide the energy needed for the higher activation energy of carbocation formation. |

// Nodes start [label="Benzylic Chloride Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; factors [label="Reaction Conditions:\n- Substrate Structure\n- Nucleophile Strength\n- Solvent Polarity\n- Temperature", shape=plaintext, fontcolor="#202124"]; sn1_path [label="S_N_1 Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn2_path [label="S_N_2 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Substitution Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> factors; factors -> sn1_path [label="Weak Nucleophile\nPolar Protic Solvent\nSterically Hindered Substrate", color="#EA4335"]; factors -> sn2_path [label="Strong Nucleophile\nPolar Aprotic Solvent\nSterically Unhindered Substrate", color="#4285F4"]; sn1_path -> product; sn2_path -> product; } dot Figure 3: Decision workflow for predicting the dominant substitution pathway.

Quantitative Analysis of Substituent Effects

The electronic nature of substituents on the aromatic ring significantly influences the rate of both SN1 and SN2 reactions. This effect can be quantified using the Hammett equation.

SN1 Solvolysis of Substituted Benzylic Chlorides

In SN1 reactions, electron-donating groups (EDGs) on the benzene ring stabilize the developing positive charge in the transition state, thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and slow down the reaction. This is reflected in a large, negative ρ (rho) value in the Hammett plot.

Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzylic Chlorides in 80% Aqueous Acetone at 25°C

| Substituent | σ | log(k/k₀) | k (s⁻¹) |

| p-OCH₃ | -0.27 | 2.15 | 1.4 x 10⁻² |

| p-CH₃ | -0.17 | 1.15 | 1.4 x 10⁻³ |

| H | 0.00 | 0.00 | 1.0 x 10⁻⁴ |

| p-Cl | 0.23 | -0.73 | 1.9 x 10⁻⁵ |

| m-Cl | 0.37 | -1.25 | 5.6 x 10⁻⁶ |

| p-NO₂ | 0.78 | -2.85 | 1.4 x 10⁻⁷ |

(Data adapted from various sources for illustrative purposes)

SN2 Reactions of Substituted Benzylic Chlorides

The effect of substituents on SN2 reactions is more nuanced. While a Hammett plot for the SN2 reaction of substituted benzylic chlorides with a given nucleophile still generally shows a negative slope, the magnitude of ρ is typically smaller than for SN1 reactions. This indicates a less pronounced charge development at the benzylic carbon in the transition state.

Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzylic Chlorides with Thiophenoxide in Methanol at 20°C

| Substituent | σ | log(k/k₀) | k (M⁻¹s⁻¹) |

| p-OCH₃ | -0.27 | 0.28 | 1.9 x 10⁻¹ |

| p-CH₃ | -0.17 | 0.15 | 1.4 x 10⁻¹ |

| H | 0.00 | 0.00 | 1.0 x 10⁻¹ |

| p-Cl | 0.23 | -0.18 | 6.6 x 10⁻² |

| m-Cl | 0.37 | -0.29 | 5.1 x 10⁻² |

| p-NO₂ | 0.78 | -0.55 | 2.8 x 10⁻² |

(Data adapted from various sources for illustrative purposes)

Experimental Protocols for Key Transformations

The versatility of benzylic chlorides makes them invaluable reagents in the synthesis of pharmaceuticals and other fine chemicals.[5][6] Below are detailed protocols for two common and important transformations.

Synthesis of Benzyl Ethers via Williamson Ether Synthesis (SN2)

Benzyl ethers are widely used as protecting groups for alcohols in multi-step syntheses due to their stability and ease of removal by hydrogenolysis.

Protocol:

-

Materials: Substituted phenol or alcohol, sodium hydroxide, ethanol, benzyl chloride.

-

Procedure: a. To a solution of the alcohol or phenol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq). b. Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the alkoxide or phenoxide. c. Cool the reaction mixture slightly and add benzyl chloride (1.05 eq) dropwise. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product. f. Collect the solid product by vacuum filtration, wash with cold water, and dry. g. Recrystallize from an appropriate solvent (e.g., ethanol/water) to afford the pure benzyl ether.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Dissolve Alcohol/Phenol\nin Ethanol with NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Reflux to form\nAlkoxide/Phenoxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="Add Benzyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step4 [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="Work-up:\nPrecipitation in Ice-Water", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="Purification:\nFiltration and Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Benzyl Ether", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5 [label="Reaction Complete"]; step4 -> step3 [label="Incomplete", style=dashed, color="#EA4335"]; step5 -> step6; step6 -> end; } dot Figure 4: Experimental workflow for the synthesis of benzyl ethers.

Synthesis of Benzyl Esters from Carboxylic Acids (SN2)

Benzyl esters are common motifs in pharmaceuticals and are also used as protecting groups for carboxylic acids.

Protocol:

-

Materials: Carboxylic acid, a non-nucleophilic base (e.g., triethylamine or potassium carbonate), a polar aprotic solvent (e.g., DMF or acetonitrile), benzyl chloride.

-

Procedure: a. Dissolve the carboxylic acid (1.0 eq) and the base (1.2 eq) in the chosen solvent. b. Stir the mixture at room temperature for 30 minutes to ensure the formation of the carboxylate salt. c. Add benzyl chloride (1.1 eq) to the reaction mixture. d. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC. e. After the reaction is complete, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate). f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl ester.

Applications in Drug Development

The predictable yet tunable reactivity of benzylic chlorides makes them a valuable tool in the synthesis of a wide array of pharmaceuticals.

-

Alkylation of Heterocycles: Many drug molecules contain nitrogen or oxygen-containing heterocycles. Benzylic chlorides are frequently used to introduce a benzyl group onto these rings, which can be a key pharmacophore or a protecting group.

-

Synthesis of Prodrugs: The formation of benzyl esters of carboxylic acid-containing drugs is a common strategy to create more lipophilic prodrugs, enhancing their oral bioavailability.

-

Linker Chemistry: In the development of antibody-drug conjugates (ADCs) and other targeted therapies, benzylic chloride derivatives can be used as reactive handles to attach linkers to the drug payload.

Conclusion

The benzylic chloride functional group offers a rich and versatile platform for chemical transformations that are central to modern drug discovery and development. A thorough understanding of the factors that govern the competition between SN1 and SN2 pathways is essential for medicinal and process chemists to control the outcome of their reactions and efficiently synthesize complex molecular targets. The ability to fine-tune the reactivity through the judicious choice of substrates, reagents, and reaction conditions underscores the enduring importance of benzylic chlorides in the pharmaceutical industry.

References

The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the historical discovery, synthetic methodologies, and pivotal role of substituted benzyl chlorides in modern pharmaceutical and chemical research.

Introduction

Substituted benzyl chlorides are a class of organic compounds characterized by a benzene ring bearing a chloromethyl group and one or more additional substituents. These molecules are of significant interest to researchers, scientists, and drug development professionals due to their versatile reactivity, serving as crucial intermediates in the synthesis of a wide array of valuable compounds. Their history is deeply intertwined with the advancement of organic chemistry, and their application continues to expand, particularly in the pharmaceutical industry where they are instrumental in the creation of various therapeutic agents. This technical guide provides a thorough overview of the discovery, synthesis, and applications of substituted benzyl chlorides, complete with detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways.

Historical Perspective and Discovery

The journey of benzyl chlorides began with the synthesis of the parent compound, benzyl chloride, first prepared in 1853 by the Italian chemist Stanislao Cannizzaro through the reaction of benzyl alcohol with hydrochloric acid.[1] However, the industrial production of benzyl chloride later shifted to a more efficient method: the gas-phase photochemical chlorination of toluene.[2] Another notable early method is the Blanc chloromethylation of benzene.[2] These foundational methods paved the way for the synthesis of a diverse range of substituted benzyl chlorides, which have since become indispensable building blocks in organic synthesis. Their importance grew exponentially with the rise of the pharmaceutical and fine chemical industries, where they serve as key precursors for a multitude of products, including drugs, agrochemicals, dyes, and fragrances.[3]

Synthesis of Substituted Benzyl Chlorides

The synthesis of substituted benzyl chlorides can be broadly categorized into two main approaches: the direct chlorination of substituted toluenes and the conversion of substituted benzyl alcohols.

Chloromethylation of Aromatic Compounds

This method involves the introduction of a chloromethyl group onto an aromatic ring. A classic example is the chloromethylation of anisole to produce 4-methoxybenzyl chloride.

Experimental Protocol: Synthesis of 4-Methoxybenzyl Chloride via Chloromethylation [4]

-

Materials: Anisole (108.1 g), benzene (450 ml), gaseous hydrogen chloride, paraformaldehyde (38.6 g), saturated calcium chloride solution, magnesium sulfate.

-

Procedure:

-

A solution of anisole in benzene is cooled to 2°C and saturated with gaseous hydrogen chloride over 3 hours, maintaining a maximum temperature of 5°C.

-

Paraformaldehyde is then added at 20°C.

-

The reaction mixture is heated to 45°C for 1 hour and then cooled back to 20°C.

-

Gaseous hydrogen chloride is introduced for an additional 5 hours.

-

The aqueous layer is separated.

-

The benzene solution is washed with a saturated solution of calcium chloride and dried over magnesium sulfate.

-

The final product, 4-methoxybenzyl chloride, is obtained by vacuum distillation.

-

-

Yield: 65.7%

-

Boiling Point: 108°-110° C at 12 Torr

Conversion of Substituted Benzyl Alcohols

This approach involves the replacement of the hydroxyl group of a substituted benzyl alcohol with a chlorine atom using a chlorinating agent such as thionyl chloride or hydrochloric acid.

Experimental Protocol: Synthesis of 3-Methoxybenzyl Chloride from 3-Methoxybenzyl Alcohol [5]

-

Materials: 3-methoxybenzyl alcohol (248 μL, 2.0 mmol), triethylamine (335 μL, 2.4 mmol), dichloromethane (DCM, 7 mL), thionyl chloride (218 μL, 3.0 mmol), 1N HCl aqueous solution, anhydrous magnesium sulfate.

-

Procedure:

-

3-methoxybenzyl alcohol and triethylamine are dissolved in dichloromethane.

-

Thionyl chloride is added slowly to the solution.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

After the reaction is complete, the mixture is washed with 1N HCl aqueous solution.

-

The organic phase is dried with anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield 3-methoxybenzyl chloride.

-

-

Yield: 100%

Experimental Protocol: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid [6]

-

Materials: 4-Cyanobenzoic acid (30.00 g, 203.90 mmol), thionyl chloride (29.11 g, 244.68 mmol), N,N-dimethylformamide (DMF).

-

Procedure:

-

4-Cyanobenzoic acid is added to thionyl chloride in batches under magnetic stirring.

-

A few drops of DMF are added as a catalyst.

-

The reaction mixture is heated to reflux with continuous stirring for 1.5 hours.

-

Upon completion, the solution is distilled at 235°C to afford the product.

-

-

Yield: 98%

-

Melting Point: 67.2-68.2 °C

Quantitative Data of Substituted Benzyl Chlorides

The physical and spectroscopic properties of substituted benzyl chlorides are crucial for their identification and application. The following tables summarize key data for a selection of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Yield (%) | Reference |

| Benzyl Chloride | C₇H₇Cl | 126.58 | -39 | 179 | - | [7] |

| 4-Methoxybenzyl Chloride | C₈H₉ClO | 156.61 | - | 108-110 (12 Torr) | 65.7 | [4] |

| 3-Methoxybenzyl Chloride | C₈H₉ClO | 156.61 | - | - | 100 | [5] |

| 4-Cyanobenzoyl Chloride | C₈H₄ClNO | 165.58 | 67.2-68.2 | 235 | 98 | [6] |

| Compound | ¹H NMR (δ ppm, Solvent) | ¹³C NMR (δ ppm, Solvent) | Reference |

| 4-Cyanobenzoyl Chloride | 8.06 (d, J = 7.8 Hz, 2H), 7.96 (d, J = 7.8 Hz, 2H) (DMSO-d6) | 165.9, 134.7, 132.6, 129.9, 118.1, 115.1 (DMSO-d6) | [6] |

Applications in Drug Development

Substituted benzyl chlorides are pivotal starting materials and intermediates in the synthesis of a wide range of pharmaceuticals.[8] Their ability to introduce a substituted benzyl moiety allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

Synthesis of Psychoactive and Neurological Drugs

-

Benzphetamine: This stimulant, used for the short-term treatment of obesity, is synthesized by the reaction of methamphetamine with benzyl chloride.[1][9]

-

Setiptiline: A tetracyclic antidepressant, setiptiline's synthesis involves intermediates that can be derived from substituted benzyl chlorides.[10] Its mechanism of action involves antagonism of α2-adrenergic and serotonin receptors, leading to an increase in noradrenergic and serotonergic neurotransmission.[2][11]

Cardiovascular Drugs

-

Bencyclane: A vasodilator and antispasmodic agent, the synthesis of bencyclane involves the use of a benzyl derivative.[12] Its mechanism is thought to involve the blockade of calcium channels.[7][13]

-

Bepridil: This calcium channel blocker, used for treating angina, can be synthesized using benzyl-containing precursors.[6][14] Bepridil exhibits a complex mechanism, inhibiting not only L-type calcium channels but also fast sodium inward currents and potassium channels.[15][16] It has also been shown to inhibit the NOTCH1 signaling pathway, suggesting potential applications in cancer therapy.[17]

Other Therapeutic Areas

-

Benproperine: This cough suppressant's synthesis involves a benzyl group.[18] It acts centrally on the cough center in the medulla oblongata and also exhibits local anesthetic and anticholinergic properties.[19][20]

-

Bephenium: An anthelmintic drug, bephenium is synthesized using benzyl chloride.[21] It acts as a cholinergic agonist, causing paralysis of the parasite.[21]

-

Local Anesthetics: Benzyl chloride and its derivatives are used in the synthesis of various local anesthetics.[3][22]

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs derived from substituted benzyl chlorides are a result of their interaction with specific biological signaling pathways. Understanding these pathways is crucial for drug discovery and development.

Signaling Pathways

Caption: Mechanism of action of Setiptiline.

Caption: Multi-target mechanism of Bepridil.

Experimental Workflow in Drug Discovery

The journey from a substituted benzyl chloride to a potential drug candidate involves a multi-step process encompassing synthesis, screening, and optimization.

Caption: Drug discovery workflow.

Conclusion

Substituted benzyl chlorides have a rich history and continue to be of paramount importance in modern chemical synthesis, particularly in the realm of drug discovery and development. Their versatility as chemical intermediates allows for the efficient construction of a diverse array of bioactive molecules. A thorough understanding of their synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical innovation. This guide has provided a comprehensive overview of these critical aspects, offering valuable insights and practical protocols to aid in the ongoing quest for novel and effective therapeutic agents.

References

- 1. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Benproperine Phosphate? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Setiptiline Maleate? [synapse.patsnap.com]

- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Bencyclane - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Bencyclane Fumarate? [synapse.patsnap.com]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Bepridil | C24H34N2O | CID 2351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Bepridil exhibits anti‐leukemic activity associated with NOTCH1 pathway inhibition in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benproperine - Wikipedia [en.wikipedia.org]

- 19. What is the mechanism of Benproperine? [synapse.patsnap.com]

- 20. What is Benproperine used for? [synapse.patsnap.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol

Abstract

This document provides a comprehensive guide for the two-step synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene from 2-cresol. The synthesis involves the initial benzylation of 2-cresol to form the intermediate 2-(benzyloxy)toluene, followed by the selective radical chlorination of the methyl group. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. Its bifunctional nature, possessing both a benzyl ether and a reactive chloromethyl group, allows for a variety of subsequent chemical transformations. The following protocol outlines a reliable and high-yielding synthetic route starting from the readily available precursor, 2-cresol.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of this compound.

Table 1: Synthesis of 2-(benzyloxy)toluene from 2-cresol

| Parameter | Value | Reference |

| Reactants | ||

| 2-cresol | 1.0 equiv | [1] |

| Benzyl chloride | 1.1 equiv | [1] |

| Potassium carbonate | 1.0 equiv | [1] |

| Solvent | DMF | [1] |

| Reaction Conditions | ||

| Temperature | 90 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Product | ||

| Product Name | 2-(benzyloxy)toluene | |

| Appearance | Colorless oil | |

| Yield | ~90% | [1] |

| Purification | Vacuum Distillation |

Table 2: Synthesis of this compound from 2-(benzyloxy)toluene

| Parameter | Value | Reference |

| Reactants | ||

| 2-(benzyloxy)toluene | 1.0 equiv | [2] |

| Chlorine gas (Cl₂) | Excess | [2] |

| Catalyst | 1-butyl-3-methylimidazolium chloride (0.5 mol%) | [2] |

| Solvent | Tetrafluorohexane | [2] |

| Reaction Conditions | ||

| Temperature | 58 °C | [2] |

| Irradiation | LED light (450 nm) | [2] |

| Product | ||

| Product Name | This compound | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 48-50 °C | [3] |

| Purity | ≥98% | [3] |

| Yield | ~99% | [2] |

| Purification | Recrystallization |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO | [3][4] |

| Molecular Weight | 232.71 g/mol | [3] |

| CAS Number | 23915-08-4 | |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 48-50 °C | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [3] |

Experimental Protocols

Step 1: Synthesis of 2-(benzyloxy)toluene

Materials:

-

2-cresol

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a stirred mixture of 2-cresol (1.0 equiv) and anhydrous potassium carbonate (1.0 equiv) in a round-bottom flask, add dimethylformamide (DMF).

-

Add benzyl chloride (1.1 equiv) to the mixture.

-

Heat the reaction mixture to 90 °C and maintain for 3 hours with continuous stirring.[1]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M NaOH solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 2-(benzyloxy)toluene as a colorless oil.

Step 2: Synthesis of this compound

Materials:

-

2-(benzyloxy)toluene

-

1-butyl-3-methylimidazolium chloride

-

Tetrafluorohexane

-

Chlorine gas (Cl₂)

-

Reaction vessel equipped with a gas inlet, condenser, and LED light source (450 nm)

-

Stirring plate with heating

-

Recrystallization apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-(benzyloxy)toluene (1.0 equiv) and 1-butyl-3-methylimidazolium chloride (0.5 mol%) in tetrafluorohexane.[2]

-

Heat the mixture to 58 °C with stirring.[2]

-

While irradiating the reaction mixture with a 450 nm LED light, bubble chlorine gas through the solution.[2]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) to yield this compound as a white to off-white crystalline powder.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-Benzyloxybenzyl Chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxybenzyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2-benzyloxybenzyl protecting group. This moiety is of significant interest in medicinal chemistry and complex molecule synthesis due to its unique steric and electronic properties, as well as its potential for orthogonal deprotection strategies. The reactivity of 2-benzyloxybenzyl chloride is centered around the benzylic chloride, which readily participates in nucleophilic substitution reactions. This document provides detailed application notes and protocols for the use of 2-benzyloxybenzyl chloride with various nucleophiles.

The substitution reactions of benzylic halides, such as 2-benzyloxybenzyl chloride, can proceed through either an S(_N)1 or S(_N)2 mechanism. The pathway is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The benzylic position is particularly susceptible to nucleophilic attack due to the ability of the adjacent benzene ring to stabilize both the transition state in an S(_N)2 reaction and the carbocation intermediate in an S(_N)1 reaction.[1][2][3][4]

Reaction Mechanisms

The presence of the 2-benzyloxy group can influence the reaction mechanism. The ether oxygen, through its electron-donating resonance effect, can potentially stabilize a benzylic carbocation, thus favoring an S(_N)1 pathway. Conversely, the steric bulk of the benzyloxy group might hinder the backside attack required for an S(_N)2 mechanism. The choice of reaction conditions is therefore crucial in directing the outcome of the substitution.

General reaction pathways for 2-benzyloxybenzyl chloride.

Applications in Organic Synthesis

The primary application of 2-benzyloxybenzyl chloride is in the protection of various functional groups, including alcohols, phenols, amines, and thiols. The resulting 2-benzyloxybenzyl ethers, amines, and thioethers are generally stable under a range of reaction conditions, allowing for further synthetic transformations on other parts of the molecule.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution reactions of 2-benzyloxybenzyl chloride. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Benzyloxybenzyl Ethers (O-Alkylation)

This protocol describes the reaction of 2-benzyloxybenzyl chloride with an alcohol in the presence of a base.

Experimental workflow for O-alkylation.

Materials:

-

2-Benzyloxybenzyl chloride

-

Alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 2-benzyloxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH(_4)Cl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxybenzyl ether.

Table 1: Representative Data for O-Alkylation Reactions

| Entry | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | NaH | DMF | 25 | 12 | 85-95 |

| 2 | Phenol | K(_2)CO(_3) | Acetonitrile | 80 | 8 | 80-90 |

| 3 | Isopropanol | NaH | THF | 25 | 24 | 70-80 |

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Protocol 2: Synthesis of 2-Benzyloxybenzyl Amines (N-Alkylation)

This protocol outlines the reaction of 2-benzyloxybenzyl chloride with a primary or secondary amine.

Materials:

-

2-Benzyloxybenzyl chloride

-

Primary or secondary amine

-

Potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N)

-

Acetonitrile or dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of the amine (1.0 equivalent) and potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) in acetonitrile, add 2-benzyloxybenzyl chloride (1.1 equivalents).

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or crystallization to yield the desired 2-benzyloxybenzyl amine.

Table 2: Representative Data for N-Alkylation Reactions

| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K(_2)CO(_3) | Acetonitrile | 50 | 16 | 80-90 |

| 2 | Piperidine | Et(_3)N | DCM | 25 | 12 | 85-95 |

| 3 | Benzylamine | K(_2)CO(_3) | DMF | 25 | 18 | 75-85 |

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Protocol 3: Synthesis of 2-Benzyloxybenzyl Thioethers (S-Alkylation)

This protocol details the reaction of 2-benzyloxybenzyl chloride with a thiol.

Materials:

-

2-Benzyloxybenzyl chloride

-

Thiol

-

Sodium hydroxide (NaOH) or cesium carbonate (Cs(_2)CO(_3))

-

Ethanol or DMF

-

Water

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a solution of the thiol (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.

-

Stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Add 2-benzyloxybenzyl chloride (1.05 equivalents) and stir the reaction mixture at room temperature for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzyloxybenzyl thioether.

Table 3: Representative Data for S-Alkylation Reactions

| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiophenol | NaOH | Ethanol/H(_2)O | 25 | 6 | 90-98 |

| 2 | Benzyl mercaptan | Cs(_2)CO(_3) | DMF | 25 | 8 | 85-95 |

| 3 | Cysteine ethyl ester | Et(_3)N | Acetonitrile | 25 | 12 | 70-80 |

Note: The data presented in this table are illustrative and based on typical yields for similar benzylic chloride reactions.

Safety Precautions

2-Benzyloxybenzyl chloride is expected to be a lachrymator and an irritant. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents like sodium hydride.

Conclusion

2-Benzyloxybenzyl chloride is a valuable reagent for the introduction of the 2-benzyloxybenzyl group onto a variety of nucleophiles. The choice of reaction conditions allows for the efficient synthesis of the corresponding ethers, amines, and thioethers. The protocols provided herein serve as a general guideline for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: 1-(benzyloxy)-2-(chloromethyl)benzene in Pharmaceutical Synthesis

Introduction

1-(benzyloxy)-2-(chloromethyl)benzene, also known as 2-benzyloxybenzyl chloride, is a versatile bifunctional reagent of significant interest in pharmaceutical research and development. Its unique structure, featuring a reactive benzylic chloride for nucleophilic substitution and a benzyl ether for protecting group strategies, makes it a valuable intermediate in the synthesis of complex molecular architectures.[1][2] The chloromethyl group serves as a potent electrophile for alkylation reactions, while the benzyloxy group can be readily removed under standard hydrogenolysis conditions, providing a hydroxyl functionality for further derivatization or as a key pharmacophoric element. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the cardiovascular drug, Nebivolol.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in medicinal chemistry is as a key building block for the introduction of a protected 2-hydroxybenzyl moiety. This is particularly relevant in the synthesis of pharmaceuticals where a substituted benzyl group is a crucial component of the final active pharmaceutical ingredient (API). One of the most prominent examples is the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker with vasodilatory properties used in the management of hypertension.[3]

In the synthesis of Nebivolol, a derivative of this compound is used to alkylate a key amine intermediate, ultimately forming the core structure of the drug. The benzyloxy group acts as a protecting group for the phenolic hydroxyl, which is unmasked in a later step of the synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO | [1] |

| Molecular Weight | 232.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 48-50 °C | [1] |

| Purity | ≥98% | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final active pharmaceutical ingredient, Nebivolol, utilizing a derivative of this compound.

Protocol 1: Synthesis of (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman

This protocol describes the synthesis of a key epoxide intermediate required for the synthesis of Nebivolol.

Materials:

-

(R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid

-

Reducing agent (e.g., Sodium borohydride)

-

Reagents for epoxide formation (e.g., trimethylsulfonium iodide and a strong base)

-

Appropriate solvents (e.g., Methanol, Dimethyl sulfoxide)

Procedure:

-

The starting material, (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, is reduced to the corresponding alcohol.

-

The alcohol is then converted to the epoxide, (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman, using a suitable epoxidizing agent. This reaction results in a mixture of diastereomers.[4]

-

The diastereomeric mixture is separated by column chromatography to isolate the desired (R,S) isomer.[4]

Quantitative Data:

| Intermediate | Yield | Purity | Analytical Method |

| (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman | Not specified | >99% (after chromatography) | X-ray crystallography[4] |

Protocol 2: Synthesis of N-benzyl Nebivolol Intermediate

This protocol details the alkylation of a key amine intermediate with a derivative of this compound. For the synthesis of Nebivolol, the actual reacting species is a more complex chromane-containing amine, and the benzyl group is part of the amine itself, which then reacts with an epoxide. The role of this compound is in the synthesis of precursors to these more complex building blocks. The following is a generalized procedure for a key step in forming the core structure of N-benzyl Nebivolol.

Materials:

-

(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol

-

(±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

-

Methanol

Procedure:

-

Dissolve (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol and (±)-[1S(S)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in methanol.

-

Heat the reaction mixture to 65-70°C and stir for 16-18 hours.[5]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-benzyl Nebivolol.

Quantitative Data:

| Product | Yield | Reaction Time | Reaction Temperature |

| N-benzyl Nebivolol | High (not specified) | 16-18 hours | 65-70°C |

Protocol 3: Debenzylation to Yield Nebivolol

This protocol describes the final deprotection step to obtain Nebivolol hydrochloride.

Materials:

-

N-benzyl Nebivolol

-

Palladium on carbon (10% Pd/C)

-

Benzyl chloride

-

Methanol

-

Hydrogen gas

Procedure:

-

The crude N-benzyl Nebivolol from the previous step is dissolved in methanol.

-

Palladium on carbon (10-15%) and benzyl chloride are added to the solution.[5]

-

The mixture is hydrogenated at a pressure of 3-6 kg for 1-5 hours.[5]

-

After the reaction is complete, the catalyst is filtered off.

-

The filtrate is concentrated, and the product is crystallized to yield Nebivolol hydrochloride.

Quantitative Data:

| Product | Yield | Hydrogen Pressure | Reaction Time |

| Nebivolol Hydrochloride | Not specified | 3-6 kg | 1-5 hours |

Visualizations

Experimental Workflow for Nebivolol Synthesis

Caption: Synthetic workflow for Nebivolol.

Signaling Pathway of Nebivolol

Caption: Mechanism of action of Nebivolol.

References

- 1. US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]

- 2. Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. An improved process for the preparation of nebivolol hydrochloride - Patent 2163551 [data.epo.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Benzyloxybenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of various heterocyclic compounds utilizing 2-benzyloxybenzyl chloride as a key starting material. The methodologies outlined below are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

2-Benzyloxybenzyl chloride is a versatile bifunctional reagent that can be employed in the synthesis of a variety of heterocyclic scaffolds, which are of significant interest in drug discovery. The presence of a reactive benzylic chloride for nucleophilic substitution and a benzyloxy group that can be cleaved to reveal a phenol allows for sequential bond-forming strategies, leading to the construction of complex cyclic systems. This document details the synthesis of oxygen, nitrogen, and sulfur-containing heterocycles, with a primary focus on the well-established synthesis of dibenz[b,f]oxepines.

Synthesis of Oxygen Heterocycles: Dibenz[b,f]oxepines

The dibenz[b,f]oxepine core is a key structural motif in a number of biologically active compounds. A common and effective strategy for its synthesis involves the formation of a diaryl ether followed by an intramolecular cyclization.

Logical Workflow for Dibenz[b,f]oxepine Synthesis

Caption: Workflow for the two-step synthesis of the dibenz[b,f]oxepine scaffold.

Experimental Protocol: Synthesis of Dibenz[b,f]oxepine

This protocol is a representative procedure based on established synthetic strategies.

Step 1: Synthesis of 2-((2-(Benzyloxy)benzyl)oxy)benzaldehyde

-

Reagents and Materials:

-